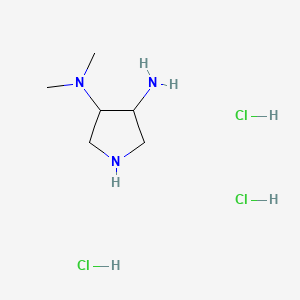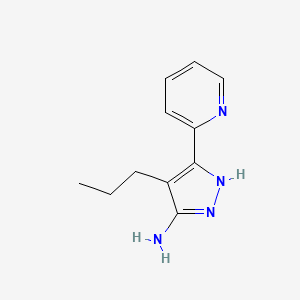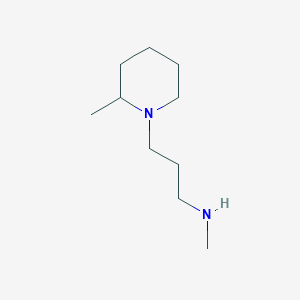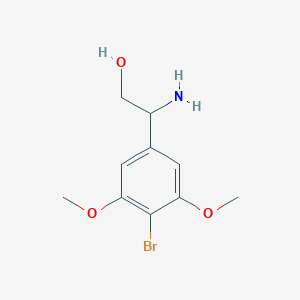
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a bromo substituent, and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol typically involves several steps starting from 4-bromo-3,5-dimethoxybenzaldehyde. The key steps include:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-bromo-3,5-dimethoxybenzaldehyde with methylmagnesium bromide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the corresponding ketone.
α-Bromination: The ketone is subjected to α-bromination to introduce a bromine atom at the alpha position.
Reaction with Hexamethylenetetramine: The brominated intermediate is then reacted with hexamethylenetetramine to form the primary amine.
Hydrolysis: The final step involves hydrolysis of the quaternary ammonium salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychoactive substances.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the brain, potentially influencing mood and cognition .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B): A well-known psychoactive substance with similar structural features.
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B): A beta-keto analogue of 2C-B with psychoactive properties.
Uniqueness
2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-ol backbone, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C10H14BrNO3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
2-amino-2-(4-bromo-3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-8-3-6(7(12)5-13)4-9(15-2)10(8)11/h3-4,7,13H,5,12H2,1-2H3 |
Clave InChI |
WZSYOPRQUQABOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1Br)OC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
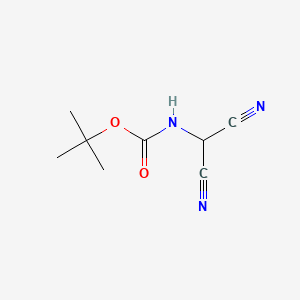
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
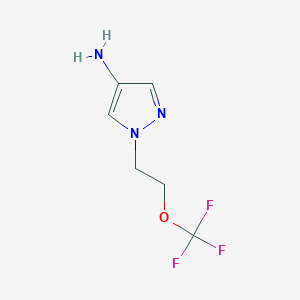
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
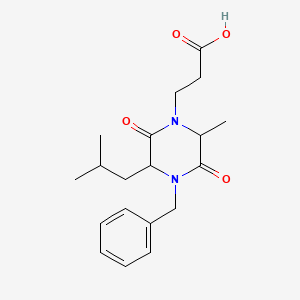
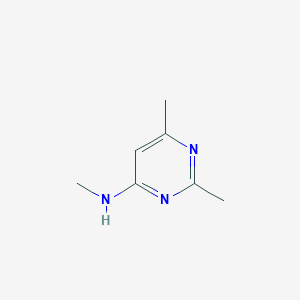


![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
